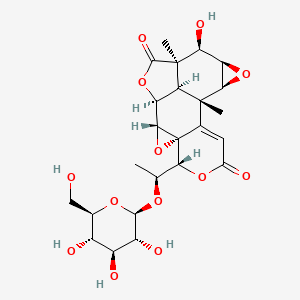

Inumakilactone A glycoside

Description

Structure

3D Structure

Properties

CAS No. |

37850-48-9 |

|---|---|

Molecular Formula |

C24H30O13 |

Molecular Weight |

526.5 g/mol |

IUPAC Name |

(1S,2R,4S,5R,10S,11S,13R,14R,15R,18R)-14-hydroxy-10,15-dimethyl-5-[(1S)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione |

InChI |

InChI=1S/C24H30O13/c1-6(32-20-12(29)11(28)10(27)7(5-25)33-20)17-24-8(4-9(26)34-17)22(2)15-13(19(24)37-24)36-21(31)23(15,3)16(30)14-18(22)35-14/h4,6-7,10-20,25,27-30H,5H2,1-3H3/t6-,7+,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,22+,23+,24+/m0/s1 |

InChI Key |

QGWDZDZECYBAPW-KPCMHIKZSA-N |

SMILES |

CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@]23[C@H](O2)[C@@H]4[C@H]5[C@]([C@H]([C@@H]6[C@H]([C@@]5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Biosynthetic Pathways

Polyketide Pathway Intermediates

The biosynthesis of the aglycone of Inumakilactone A, like other polyene macrolides, is believed to proceed through the polyketide pathway. thieme-connect.de This pathway involves the sequential condensation of acetate (B1210297) and propanoate units to form a long polyketide chain. This chain then undergoes a series of modifications, including cyclization and oxidation, to form the characteristic norditerpenoid lactone skeleton.

Enzymatic Transformations and Glycosylation Mechanisms

Following the formation of the core lactone structure, a series of enzymatic transformations occur. These reactions are responsible for the introduction of various functional groups, such as hydroxyl groups and epoxides, which are characteristic of the inumakilactone family of compounds.

A crucial final step in the biosynthesis of Inumakilactone A glycoside is glycosylation. This process involves the attachment of a sugar moiety, typically a glucose molecule, to the aglycone (Inumakilactone A). This reaction is catalyzed by a specific glycosyltransferase enzyme, which facilitates the formation of a glycosidic bond. mdpi.com The attachment of the sugar group can significantly alter the compound's properties. In some instances, the glycosylation of related compounds, such as nagilactones, has been observed to occur at different positions on the molecule, leading to a variety of glycosylated derivatives. nih.govnih.gov For example, studies have shown the glycosylation of nagilactone C to its glucoside form. chemfaces.com

Biogenetic Precursors and Derivations

The biogenesis of norditerpene lactones like Inumakilactone A is thought to involve diterpenoid precursors. One proposed biogenetic precursor for related a-pyrones found in Podocarpus macrophyllus is hydroxytotarol. rsc.org It is hypothesized that catechols derived from such precursors can undergo oxidative cleavage to yield the α-pyrone ring system characteristic of these lactones. rsc.org

The core structure of Inumakilactone A can also be the subject of further derivatization within the plant, leading to a variety of related compounds. These derivations can include hydroxylations, epoxidations, and the attachment of different sugar units, contributing to the chemical diversity observed in Podocarpus species.

Chemical Synthesis and Structural Modification Strategies

Total Synthesis Approaches to the Inumakilactone Skeleton

The synthesis of the inumakilactone core and related norditerpene dilactones is a significant endeavor in organic chemistry. These molecules, often isolated from plant and fungal sources, possess a shared 6/6/6/5 tetracyclic ring system characterized by a high degree of oxygenation and multiple contiguous stereocenters. rsc.org The inherent strain and rigidity of this molecular architecture, further complicated by consecutive sp²-hybridized carbon centers, pose substantial synthetic hurdles. rsc.org

Synthetic Methodologies for Related Norditerpene Dilactones

The total synthesis of norditerpene dilactones has been an active area of research, driven by their intriguing biological activities. rsc.org Various strategies have been developed to construct the characteristic tetracyclic framework. One notable approach involves the use of a Diels-Alder cycloaddition reaction to form key ring systems. city.ac.uk For instance, a synthetic strategy has been proposed that hinges on an efficient Lewis acid-catalyzed Diels-Alder reaction. city.ac.uk The development of methods for the large-scale preparation of precursors like 3-methyl-2-pyrone has been crucial for these synthetic routes. city.ac.uk

Other synthetic efforts have utilized starting materials such as (+)-podocarpic acid to achieve the total synthesis of related bioactive norditerpenoid dilactones like nagilactone F. researchgate.net The synthesis of functionalized tricyclic precursors has also been a key feature in some routes, employing techniques like vinylsilane-terminated/1,3-dioxane acetal-initiated bicyclization to control stereochemistry. researchgate.net The synthesis of the antifungal metabolite (±)-LL-Z1271α from the Wieland-Miescher diketone showcases a highly stereoselective reductive-elimination-alkylation reaction to establish the correct axial stereochemistry. researchgate.net

A collective synthesis approach has been employed to generate a library of norditerpenoid dilactone derivatives with functionalization on the A- and C-rings, using a common 3β-hydroxydilactone precursor. researchgate.net This highlights a strategy to create diverse analogues for structure-activity relationship studies.

Stereochemical Control in Complex Natural Product Synthesis

Achieving precise stereochemical control is paramount in the synthesis of complex natural products like inumakilactone A glycoside. The multiple stereocenters within the tetracyclic core demand highly stereoselective reactions. Synthetic strategies often rely on optically active templates to induce the desired absolute and relative stereochemistry. researchgate.net For example, an optically active pentenolide template has been used to achieve stereochemical control during the synthesis of a functionalized tricyclic nagilactone precursor. researchgate.net

The stereoselective formation of tricyclic systems has been a key step in the total synthesis of related diterpenoids. kyoto-u.ac.jp Furthermore, the stereoselective synthesis of substituted tetralones, which can serve as crucial building blocks, has been investigated using methods like homogeneous hydrogenation. scribd.com The stereochemical outcome of various synthetic transformations is a constant consideration and often requires detailed spectroscopic analysis to confirm. wur.nl

Semi-Synthetic Derivatization and Analogue Preparation

Given the complexity of total synthesis, semi-synthesis starting from naturally abundant precursors offers a more practical route to a diverse range of analogues for biological evaluation.

Targeted Chemical Modifications of Inumakilactone A Glycoside

The chemical modification of inumakilactone A glycoside and related norditerpene dilactones allows for the exploration of structure-activity relationships. For instance, the addition of a water molecule across a double bond in a related compound to yield inumakilactone A was found to decrease its biological potency, indicating the sensitivity of activity to minor structural changes. nih.gov

Semi-synthetic transformations have been extensively used on related norditerpene dilactones. researchgate.net For example, a variety of derivatives of andrographolide (B1667393) (AGL), a labdane-type diterpene lactone, have been produced by modifying its α-alkylidene-γ-butyrolactone moiety through Michael addition reactions. nih.gov This approach has allowed for the introduction of aminoalkyl, thiophenyl, and substituted aminoaryl groups, leading to analogues with potent cytotoxic activity. nih.gov Similarly, the synthesis of triazole derivatives of melampomagnolide B has resulted in compounds with enhanced biological activity. nih.gov

Fungal-Assisted Biotransformation for De-glycosylation

Biotransformation using microorganisms presents an alternative and often highly selective method for modifying natural products. Fungal-assisted biotransformation can be particularly useful for reactions like de-glycosylation. While specific examples for inumakilactone A glycoside are not detailed in the provided results, the general principle of using microbial transformations to generate hydroxylated diterpenoids from related structures like isosteviol (B191626) lactone has been demonstrated with fungi such as Mucor recurvatus, Aspergillus niger, and Absidia pseudocylindrospora. acs.org

Spectroscopic and Crystallographic Methodologies for Structural Elucidation

The unambiguous determination of the complex three-dimensional structure of inumakilactone A glycoside and its analogues relies heavily on a combination of modern spectroscopic and crystallographic techniques.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms and the relative stereochemistry of the molecule. clockss.org For instance, the HMBC correlation between the anomeric proton of the sugar and a carbon in the aglycone can confirm the point of glycosylation. clockss.org The structure of a new norditerpenoid lactone, nakaiilactone A, was determined through detailed analysis of its 1D- and 2D-NMR data along with high-resolution mass spectrometry. researchgate.net

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms and the absolute stereochemistry. clockss.org The structures of several new nor- and bisnorditerpene dilactones have been established using this method. clockss.org The absolute configuration of complex molecules is often confirmed through the analysis of the Flack parameter in X-ray diffraction data. nih.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is crucial for determining the elemental composition of a molecule. researchgate.net Techniques like electrospray ionization (ESI-MS) are commonly used for the analysis of these types of compounds. researchgate.net

The combination of these techniques is powerful. For example, the structure of jolkinolide B was confirmed by analysis of its single-crystal X-ray diffraction and NMR and ECD spectroscopic data. nih.gov Similarly, the structure of a new glycoside was established by identifying the sugar component via acid hydrolysis followed by HPLC analysis and by determining the linkage to the aglycone through NMR. clockss.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Advanced NMR spectroscopy is an indispensable tool for the complete structural assignment of Inumakilactone A glycoside and its analogues. The process involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to piece together the complex norditerpene core, the dilactone functionality, and the attached glycosidic moiety.

1D NMR experiments, including ¹H and ¹³C NMR, provide the initial overview of the molecular structure. The ¹H NMR spectrum reveals the number and types of protons, their chemical environment, and their coupling relationships. For instance, in related podolactone glycosides, ¹H NMR spectra show characteristic signals for methyl groups, olefinic protons, and methine protons within the polycyclic structure, as well as distinct signals for the anomeric proton of the sugar unit. mdpi.comnih.gov The ¹³C NMR spectrum complements this by indicating the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary, carbonyl). nih.gov

2D NMR techniques are crucial for establishing the precise connectivity of atoms.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule, such as the sequence of protons in the A and B rings of the diterpenoid core. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon to its attached proton(s). mdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry. NOESY correlations can help determine the orientation of substituents, such as whether they are in an axial or equatorial position, and the stereochemistry at ring junctions. clockss.org

The table below shows representative NMR data for a related totarane diterpene glycoside, illustrating the type of information obtained from these analyses.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 36.8 | 3.09 (m) |

| 2 | 18.9 | 1.54 (m) |

| 3 | 41.5 | 1.61 (m) |

| 4 | 38.1 | - |

| 5 | 51.6 | 1.43 (m) |

| 1' | 102.5 | 4.22 (d, 7.8) |

| 11 | 127.4 | 6.91 (d, 8.2) |

| 12 | 114.8 | 6.53 (d, 8.2) |

| 19 | 175.7 | - |

Data adapted from a study on a 19-nor-totarol glycoside isolated from Podocarpus macrophyllus. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique molecular formula. nih.gov

For Inumakilactone A glycoside and related compounds, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed. mdpi.comnih.gov The analysis of a related B-type podolactone, for example, displayed a sodiated molecular ion peak [M+Na]⁺ at m/z 371.1469. nih.gov This experimental value was compared to the calculated mass for the proposed formula C₁₉H₂₄NaO₆⁺ (371.1465), confirming the molecular formula as C₁₉H₂₄O₆. nih.gov From the molecular formula, the degree of hydrogen deficiency (or double bond equivalents) can be calculated, providing initial clues about the number of rings and/or multiple bonds in the structure. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the parent ion. For instance, the fragmentation of a glycoside often shows a characteristic neutral loss of the sugar moiety (e.g., a loss of 162 Da for a hexose (B10828440) unit), which helps to confirm the presence and type of the saccharide. mdpi.com

| Compound Type | Ionization Mode | Observed m/z | Formula (from ion) | Reference |

| Podolactone Glucoside | HRESIMS (+) | 371.1469 [M+Na]⁺ | C₁₉H₂₄O₆ | nih.gov |

| Totarol Glycoside | HRESIMS (-) | 539.2490 [M+HCOOH-H]⁻ | C₂₆H₃₈O₉ | mdpi.com |

| Rakanmakilactone G | HRESIMS (+) | 531.1630 [M+H]⁺ | C₂₄H₃₂O₁₁Cl | clockss.org |

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the planar structure and relative stereochemistry of a molecule, X-ray crystallography on a single crystal provides the most definitive evidence for its three-dimensional structure and, crucially, its absolute configuration. nih.gov This technique is the gold standard for unambiguously determining the spatial arrangement of every atom in a crystalline molecule. thieme-connect.de

The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). mit.edu When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in non-centrosymmetric crystals. mit.edu By analyzing these differences, the absolute structure of the molecule in the crystal can be determined.

A key parameter in this analysis is the Flack parameter, which refines to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure. nih.govnih.gov Modern methods have made it possible to determine the absolute configuration even for compounds containing only light atoms, such as oxygen, provided the crystal quality is high. mit.edu

Although a crystal structure for Inumakilactone A glycoside itself is not widely reported, the absolute configurations of many related norditerpenes, including Inumakilactone A and other podolactones, have been confirmed by single-crystal X-ray diffraction analysis. clockss.orgnih.govresearchgate.net For example, the absolute configuration of the related compound 1-deoxy-2α-hydroxynagilactone A was confirmed by this method. researchgate.net This information is invaluable as it allows for the assignment of absolute stereochemistry to new, but structurally related, compounds through chemical and spectroscopic correlation.

| Compound Class | Technique | Key Finding/Parameter | Significance | Reference |

| Terpenoid Lactone | Single-crystal X-ray diffraction | Flack parameter = -0.04(13) | Confirmed absolute configuration | nih.gov |

| Andrographolide | Single-crystal X-ray diffraction | Flack parameter = 0.21(19) | Determined absolute configuration | nih.gov |

| Podolactone | X-ray Crystallography | Corrected stereochemistry | Revised previously assumed structure | thieme-connect.de |

Structure Activity Relationship Sar Studies

Impact of Glycosylation on Biological Activity

Glycosylation, the attachment of sugar moieties to a molecule, plays a pivotal role in modulating the biological profile of Inumakilactone A. nih.gov The presence, type, and linkage of these sugar units can significantly influence the compound's efficacy and mechanism of action.

Role of Specific Sugar Moieties and Linkage Positions (e.g., 16-O-β-D-glucopyranosyl)

The specific sugar attached and its point of connection to the Inumakilactone A core are critical determinants of its biological activity. For instance, the glycoside derivative of the cytotoxic Inumakilactone A was found to be a major, yet inactive, compound in extracts of Podocarpus neriifolius. ohiolink.edu This suggests that the addition of a glucose unit can attenuate the cytotoxic effects of the parent molecule.

Research on related norditerpenoids further supports this observation. In a study on totarane-derived diterpenes, the presence of a sugar unit was found to reduce the inhibitory effect on nitric oxide production, an indicator of anti-inflammatory activity. mdpi.com Specifically, 4β-carboxy-19-nor-totarol demonstrated a stronger inhibitory effect than its glycosylated counterpart, 16-hydroxy-4β-carboxy-O-β-D-glucopyranosyl-19-nor-totarol. mdpi.com

Similarly, studies on nagilactones, a closely related class of compounds, have shown that glycosylation can diminish bioactivity. Nagilactone C exhibited potent insecticidal activity, whereas its glucoside derivative, Nagilactone C glucoside, was found to be significantly less active. chemfaces.com This highlights that the presence of a glucose moiety can be an inactivating feature for certain biological effects. semanticscholar.orgmdpi.com

The position of the glycosidic linkage is also a key factor. In one unique case, a norditerpene dilactone glycoside was found with the sugar component, apiose, linked to the C-7 position, a deviation from the more common linkages on a side chain or ring A. clockss.org The biological implications of this specific linkage position require further investigation to fully understand its impact on the molecule's activity.

Interactive Table: Impact of Glycosylation on Biological Activity

| Compound | Sugar Moiety | Linkage Position | Biological Activity | Finding |

|---|---|---|---|---|

| Inumakilactone A glycoside | Glucose | Not specified in abstracts | Inactive (cytotoxicity) | The glycoside derivative of the cytotoxic Inumakilactone A was inactive. ohiolink.edu |

| 16-hydroxy-4β-carboxy-O-β-D-glucopyranosyl-19-nor-totarol | β-D-glucopyranosyl | C-19 | Reduced anti-inflammatory activity | The glycosylated form showed weaker inhibition of nitric oxide production compared to the aglycone. mdpi.com |

| Nagilactone C glucoside | Glucose | Not specified in abstracts | Reduced insecticidal activity | Showed significantly lower insecticidal activity compared to the non-glycosylated Nagilactone C. chemfaces.com |

| Rakanmakilactone G-7β-O-β-D-apiofuranoside | Apiose | C-7 | Cytotoxic | A rare example of a norditerpene dilactone glycoside with a sugar linked at C-7. clockss.org |

Influence of Core Diterpenoid Skeleton Modifications

The diterpenoid core of Inumakilactone A provides the fundamental scaffold for its biological activity. Modifications to this skeleton, including the position of hydroxyl groups and the nature of the lactone rings, are crucial in defining its potency and mechanism of action. nih.gov

Significance of Hydroxyl Group Positions (e.g., C-2, C-3)

The presence and stereochemistry of hydroxyl groups on the A-ring of the diterpenoid skeleton are significant for bioactivity. For instance, studies on norditerpenoid dilactones have shown that derivatives bearing a 3β-hydroxyl group and a 1,2-β-epoxide or 2,3-β-epoxide displayed promising inhibitory activities against tumor cell lines. researchgate.net The revision of the structure of a related compound from 3-deoxy-2α-hydroxynagilactone E to its 2β-epimer, which was found to be cytotoxic, further emphasizes the importance of the stereochemistry of these hydroxyl groups. nih.govnih.gov

Role of Lactone Ring Systems (e.g., α-pyrone, epoxy-enolide)

The lactone rings within the Inumakilactone A structure are critical functional groups. Podolactones are classified into different types based on the conjugated system between the B and C rings, which involves these lactone systems. nih.gov Type A podolactones possess a [8(14), 9(11)-dienolide] moiety, while Type B are characterized by a [7α,8α-epoxy-9(11)-enolide] group, and Type C have a [7(8), 9(11)-dienolide] system. nih.govdergipark.org.tr These variations in the lactone ring system and associated unsaturation are key to their biological activities. For example, the addition of a water molecule across the Δ15(16) double bond in the lactone ring of a related compound, forming Inumakilactone A, was found to decrease its potency. nih.gov

Correlation of Structural Motifs with Specific Molecular Mechanisms

The distinct structural motifs of Inumakilactone A and its analogs are directly linked to their molecular mechanisms of action. The core diterpenoid lactone structure is a common feature in a number of compounds investigated for their potent antitumor activity. nih.gov

The α,β-unsaturated lactone moiety is a well-known reactive Michael acceptor, which can covalently bind to nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity is often associated with the cytotoxic and other biological activities of these compounds. For example, nagilactones, which share the norditerpenoid dilactone core, exhibit potent anticancer activities. researchgate.net The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.

Furthermore, modifications to the core structure can influence interactions with specific cellular targets. While detailed molecular mechanism studies for Inumakilactone A glycoside itself are limited in the provided context, research on related diterpenoids suggests that these compounds can modulate various signaling pathways. For instance, nagilactone B has been shown to downregulate the expression of inflammatory mediators like iNOS and COX-2. mdpi.com

Interactive Table: Structure-Activity Relationship Summary

| Structural Feature | Modification | Impact on Biological Activity | Example Compound(s) |

|---|---|---|---|

| Glycosylation | Addition of a sugar moiety | Generally decreases activity (cytotoxicity, anti-inflammatory, insecticidal) | Inumakilactone A glycoside, Nagilactone C glucoside ohiolink.educhemfaces.com |

| Diterpenoid Skeleton | 3β-OH and 1,2-β-epoxide or 2,3-β-epoxide | Promising antitumor activity | Norditerpenoid dilactone derivatives researchgate.net |

| Addition of water at Δ15(16) double bond | Decreased potency | Inumakilactone A nih.gov | |

| Lactone Ring System | [7α,8α-epoxy-9(11)-enolide] (Type B) | Cytotoxic activity | Inumakilactone A nih.gov |

Molecular and Cellular Pharmacology of Inumakilactone a Glycoside

Investigation of Antiproliferative and Apoptosis-Inducing Mechanisms

The anticancer potential of norditerpene dilactones, the family to which Inumakilactone A glycoside belongs, has been a subject of significant scientific inquiry. nih.govscispace.com Research into this class of compounds has revealed complex mechanisms involving the regulation of cell growth, programmed cell death, and metastasis. researchgate.net However, it is crucial to distinguish the activities of the glycoside form from its more frequently studied relatives.

Direct experimental evidence detailing the effects of Inumakilactone A glycoside on cell cycle progression in cancer cell lines is not extensively documented in current scientific literature. However, studies on structurally similar compounds offer a potential framework for its mechanism. For instance, Nagilactone E, another norditerpene dilactone, has been shown to induce G2/M phase cell cycle arrest in non-small cell lung cancer cells (A549 and NCI-H1975). nih.govresearchgate.net This arrest is reportedly mediated through the downregulation of key regulatory proteins such as the kinase Wee1 and Cyclin B1, alongside reduced phosphorylation of cdc2 and cdc25C. nih.gov While these findings are for a related compound, they suggest a possible area of investigation for Inumakilactone A glycoside.

The induction of apoptosis is a hallmark of many anticancer agents. An in silico investigation of an extract from Pajanelia longifolia, which was found to contain Inumakilactone A glycoside through liquid chromatography-mass spectrometry (LC-MS), suggested a potential involvement in apoptotic pathways. sciltp.comresearchgate.net Flavonoids and other phytochemicals identified in the extract have been linked to the modulation of signaling pathways that lead to apoptosis. sciltp.com However, specific studies validating the direct effect of isolated Inumakilactone A glycoside on apoptotic pathways are needed.

Mechanistic studies on related compounds have shown that they can induce caspase-dependent apoptosis. nih.gov For example, the cytotoxic effects of Inumakilactone A have been linked to the activation of caspase-3. researchgate.net Furthermore, the treatment of lung cancer cells with Nagilactone E leads to prominent caspase-dependent apoptosis. nih.gov These observations within the same chemical family underscore the potential, yet unconfirmed, pro-apoptotic activity of Inumakilactone A glycoside.

The ability to inhibit cancer cell migration and invasion is a critical attribute for an anticancer compound. A key mechanism involved in metastasis is the epithelial-to-mesenchymal transition (EMT). nih.govscispace.com There is currently a lack of direct evidence demonstrating that Inumakilactone A glycoside can block EMT or otherwise inhibit cancer cell migration.

However, research on related nagilactones provides valuable insights. Nagilactone E has been identified as an inhibitor of TGF-β1-induced EMT by suppressing the activation and nuclear translocation of Smad-2/3, a key driver in the EMT process. nih.gov This action contributes to the inhibition of cancer cell migration and invasion in vitro. nih.govresearchgate.net This established anti-EMT activity for a closely related molecule suggests a plausible, though not yet verified, mechanism for Inumakilactone A glycoside.

Modulating the immune system, particularly immune checkpoints like the PD-1/PD-L1 pathway, is a leading strategy in modern oncology. nih.gov The capacity of norditerpene dilactones to modulate these checkpoints has been highlighted as a component of their anticancer activity. nih.govresearchgate.net Natural products are being explored for their potential to interfere with the PD-1/PD-L1 interaction. researchgate.net While this is an active area of research for the compound class, specific studies confirming the effect of Inumakilactone A glycoside on PD-L1 expression or its interaction with PD-1 are not available. The N-glycosylation of the PD-L1 protein itself is known to be a critical modulator of its function and interaction with inhibitors. nih.gov

The direct cytotoxic effect of Inumakilactone A glycoside has been evaluated in limited contexts. A study investigating compounds from Podocarpus neriifolius found that while podolactones like Inumakilactone A exhibited antiproliferative activity, their glucoside derivatives were not found to be active in the tested cancer cell lines. researchgate.net This suggests that the glycosylation of Inumakilactone A may diminish its cytotoxic effects compared to the aglycone form.

For context, the in vitro cytotoxicity of the aglycone, Inumakilactone A , has been documented against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Inumakilactone A (Aglycone)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HT-29 | Colon | 3.5 | researchgate.net |

| MDA-MB-231 | Breast | 4.8 | researchgate.net |

| OVCAR3 | Ovarian | 4.8 | researchgate.net |

| MDA-MB-435 | Melanoma | 3.2 | researchgate.net |

This data is for the aglycone Inumakilactone A, as studies indicate its glucoside derivative lacks similar activity. researchgate.net

Elucidation of Anti-inflammatory Mechanisms

Norditerpenes and related compounds isolated from Podocarpus species are known to possess anti-inflammatory properties. mdpi.comnih.gov Investigations into the chemical constituents of Podocarpus macrophyllus evaluated their effects on inflammatory markers. mdpi.comresearchgate.net

One study noted that for a different norditerpene, 4β-carboxy-19-nor-totarol, the presence of a sugar unit appeared to reduce its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.com This raises the possibility that Inumakilactone A glycoside may be less potent as an anti-inflammatory agent than its aglycone. However, other glycosides from this family, such as 1-O-β-d-glucoside-nagilactone B, have demonstrated significant anti-inflammatory activity by inhibiting NO production through the suppression of the NF-κB transcription factor. nih.gov

In a study on LPS-induced HT-29 colon epithelial cells, various isolated compounds were tested for their effect on the production of the inflammatory mediator IL-8. mdpi.com The compounds tested, which may have included glycosides, were found to be non-cytotoxic in an MTT assay. mdpi.com Specific data for Inumakilactone A glycoside was not singled out in this assay. Nagilactone B, another compound from P. macrophyllus, was shown to significantly decrease the expression of LPS-stimulated proteins like iNOS and COX-2 and downregulate TNF-α, IL-6, and IL-8 levels. researchgate.net These findings highlight the anti-inflammatory potential within this class of diterpenoids, though further research is required to specifically define the activity of Inumakilactone A glycoside.

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide)

Inumakilactone A glycoside and its related compounds have demonstrated significant potential in curbing the production of key inflammatory mediators. Notably, studies on structurally similar compounds, such as nagilactone B, have shown a marked inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. semanticscholar.orgresearchgate.netnih.gov This inhibitory effect is crucial as excessive NO production is a hallmark of various inflammatory conditions. The reduction in NO levels suggests that these compounds can effectively modulate the inflammatory response at a primary level.

Modulation of Key Inflammatory Signaling Pathways (e.g., NFκB, JNK/c-Jun, JAK2/STAT3)

The anti-inflammatory effects of inumakilactone-related compounds are underpinned by their ability to modulate critical signaling pathways that orchestrate the inflammatory response.

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression. Mechanistic studies on related nagilactones indicate that they can suppress the activation of the NF-κB pathway. nih.govd-nb.info This is a significant finding as the NF-κB pathway is responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS.

JNK/c-Jun Pathway: The c-Jun N-terminal kinase (JNK)/c-Jun signaling cascade is another vital pathway in the inflammatory process. Research on nagilactone E has revealed its capacity to activate the JNK/c-Jun axis. nih.gov While activation of this pathway is often associated with apoptosis, its modulation by these compounds can contribute to a complex cellular response that may ultimately resolve inflammation.

JAK2/STAT3 Pathway: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in cytokine signaling and cell proliferation. Nagilactone E has been found to inhibit the JAK2/STAT3 signaling pathway. nih.gov By doing so, it can interfere with the signaling of various pro-inflammatory cytokines that rely on this pathway, further contributing to its anti-inflammatory profile.

The mechanistic insights from nagilactones are considered highly relevant to inumakilactones due to their structural similarities. nih.gov

Effects on Inducible Nitric Oxide Synthase (iNOS) Expression

Corroborating its effect on nitric oxide production, compounds structurally related to Inumakilactone A glycoside have been shown to suppress the expression of inducible nitric oxide synthase (iNOS). semanticscholar.orgresearchgate.netnih.gov The iNOS enzyme is responsible for the high-output production of NO during inflammation. By downregulating the expression of iNOS, these compounds effectively cut off a major source of inflammatory NO. This action is a direct consequence of the modulation of signaling pathways like NF-κB, which controls the transcription of the iNOS gene. d-nb.info

Other Investigated Biological Activities and Mechanistic Insights

Beyond its anti-inflammatory properties, Inumakilactone A glycoside and its congeners exhibit a range of other biological activities.

Antifungal Activity Mechanisms

The antifungal properties of related compounds like nagilactone E have been investigated, revealing a distinct mechanism of action. These compounds have been observed to induce morphological changes in fungal cells, such as inhomogeneous thickening of the glucan layer and leakage of cytoplasm. nih.gov A key molecular mechanism identified is the dose-dependent decrease in the de novo synthesis of 1,3-β-glucans, which are essential components of the fungal cell wall. nih.gov This disruption of cell wall integrity likely leads to fungal cell death.

Insecticidal and Antifeedant Actions at a Molecular Level

A number of nagilactones, which are structurally similar to inumakilactones, have been reported to possess insecticidal and antifeedant properties. thieme-connect.de For instance, nagilactone C is toxic to housefly larvae, where it inhibits larval growth, maturation into pupae, and the emergence of adults. nih.gov The molecular basis for these actions is thought to be the deterrence of feeding and disruption of normal growth and development processes in insects. nih.gov

Plant Growth Regulation Mechanisms

Inumakilactone A glycoside and its aglycone form, Inumakilactone A, have been identified as plant growth inhibitors. researchgate.netthieme-connect.deresearchgate.net This activity is a characteristic feature of many norditerpene lactones isolated from Podocarpus species. These compounds can inhibit the expansion and mitosis of plant cells, thereby regulating plant growth. researchgate.net This suggests an interaction with fundamental cellular processes in plants, although the precise molecular targets for this regulatory action are still under investigation.

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase)

Direct enzymatic inhibition studies on Inumakilactone A glycoside are not extensively detailed in current literature. However, research on structurally related norditerpene lactones from the Podocarpus genus provides significant insight into the potential enzymatic inhibitory activities of this class of compounds.

Studies have often focused on enzymes involved in inflammation and neurodegenerative processes. For instance, Nagilactone B, a related diterpenoid, has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory pathway, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. mdpi.com Another related glycoside, 1-O-β-d-glucoside-nagilactone B, significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages by suppressing the expression of iNOS. d-nb.info This effect is attributed to the inhibition of the NF-κB transcription factor's activity. d-nb.info

In the context of neurodegenerative diseases, the potential for acetylcholinesterase (AChE) inhibition has been explored for similar compounds. A computational study using molecular docking techniques investigated Podolactone B, another compound from the podolactone group, for its ability to inhibit human acetylcholinesterase. dergipark.org.tr The study aimed to assess its binding affinity to the active site of the AChE enzyme, suggesting that this class of molecules is of interest for its potential neuroprotective activities. dergipark.org.tr While a phytochemical database lists a potential interaction between Inumakilactone A glycoside and acetylcholinesterase, detailed experimental validation is not available. genome.jp

The following table summarizes the enzymatic inhibition findings for compounds structurally related to Inumakilactone A glycoside.

| Compound | Target Enzyme/Process | System/Model | Observed Effect | Citation |

| Nagilactone B | iNOS, COX-2 | LPS-induced RAW 264.7 cells | Downregulation of enzyme expression | mdpi.com |

| 1-O-β-d-glucoside-nagilactone B | Nitric Oxide (NO) Production / iNOS | LPS-stimulated RAW264.7 macrophages | Significant inhibition of NO production via iNOS suppression | d-nb.info |

| Podolactone B | Acetylcholinesterase (AChE) | In silico (Molecular Docking) | Predicted binding to AChE, suggesting potential inhibition | dergipark.org.tr |

Impact on Protein Synthesis and Ribosomal Interactions

The impact of Inumakilactone A glycoside on protein synthesis is best understood by examining the activity of its aglycone (the non-sugar part) and other closely related diterpene lactones. Several compounds in this family are potent inhibitors of protein synthesis.

Notably, Inumakilactone A (the aglycone) has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. thieme-connect.de Its mechanism involves preventing the proper function of the 30S ribosomal subunit in bacteria. thieme-connect.de

In eukaryotic cells, the related compound Nagilactone C has been identified as a powerful inhibitor of translation. d-nb.info Research demonstrated that Nagilactone C can decrease protein synthesis by up to 95% in HeLa cells shortly after exposure. d-nb.info Its mechanism of action involves binding to the A-site of the 60S subunit of the eukaryotic ribosome. d-nb.info This binding obstructs the positioning of aminoacyl-tRNA in the peptidyl transferase center, thereby blocking the formation of peptide bonds and halting the elongation phase of protein synthesis. d-nb.inforesearchgate.net

However, the presence of a glycoside group appears to have a profound impact on this activity. Studies comparing a lactone to its glycosylated form have shown a significant reduction or complete loss of potency. For example, 16-O-β-d-glucopyranosyl-nagilactone E was found to be entirely inactive as a cytotoxic agent, in stark contrast to its non-glycosylated counterpart, Nagilactone E, which is a known protein synthesis inhibitor. d-nb.info This suggests that the glycosylation of Inumakilactone A likely attenuates its ability to interact with the ribosome and inhibit protein synthesis, though direct studies on Inumakilactone A glycoside are needed for confirmation.

The table below outlines the known effects of related compounds on protein synthesis.

| Compound | Target Organism/Cell | Ribosomal Target | Mechanism of Action | Impact of Glycosylation | Citation |

| Inumakilactone A | Bacteria | 30S Subunit | Inhibition of 30S subunit function | Not specified, but activity is for the aglycone | thieme-connect.de |

| Nagilactone C | Eukaryotic (HeLa cells) | 60S Subunit (A-site) | Binds to A-site, hindering aminoacyl-tRNA positioning and blocking peptide bond formation | Not specified for this compound, but related glycosides are inactive | d-nb.inforesearchgate.net |

| Nagilactone E | Eukaryotic | Not specified | Functions as a protein synthesis inhibitor | Glycoside derivative (16-O-β-d-glucopyranosyl-nagilactone E) is inactive | d-nb.info |

Advanced Analytical and Methodological Approaches in Inumakilactone a Glycoside Research

Applications of Metabolomics in Natural Product Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens to observe the functional roles of specific compounds in a biological context.

Identification in Plant Defense Responses (e.g., Fusarium Head Blight Resistance)

Metabolomic profiling has been instrumental in identifying compounds that contribute to a plant's natural defense mechanisms against pathogens. One significant area of this research is Fusarium Head Blight (FHB), a destructive disease affecting cereal crops like wheat and barley, caused by the fungus Fusarium graminearum. nih.gov

Non-targeted metabolic profiling of barley cultivars inoculated with F. graminearum has successfully identified numerous metabolites associated with resistance. researchgate.net In studies comparing FHB-resistant and susceptible barley lines, Inumakilactone A glycoside was identified as a resistance-related (RR) metabolite, meaning it was found in higher abundance in the resistant lines. researchgate.net Specifically, it was detected as an RR constitutive metabolite, suggesting it is present as part of the plant's pre-existing chemical defenses rather than being produced solely in response to infection. researchgate.net The fold change of Inumakilactone A glycoside in resistant lines was observed to be 1.97. researchgate.net This approach of comparing metabolomic datasets from resistant and susceptible genotypes allows researchers to pinpoint specific compounds, like Inumakilactone A glycoside, that are potentially crucial for fending off pathogens. researchgate.netnih.gov These findings highlight the role of terpenoids as a chemical group involved in plant resistance. researchgate.netnih.gov

Table 1: Identification of Inumakilactone A Glycoside in FHB Resistance Studies

| Study Context | Plant Model | Finding | Fold Change (Resistant vs. Susceptible) | Reference |

|---|---|---|---|---|

| Fusarium Head Blight (FHB) Resistance | Doubled-haploid lines of barley | Identified as a Resistance-Related (RR) constitutive metabolite | 1.97 | researchgate.net |

Profiling in Biological Systems (e.g., Mammalian Metabolism)

Metabolomics is also applied to understand the presence and potential effects of natural compounds in animal systems. Inumakilactone A glycoside has been detected in preclinical mammalian studies, indicating its absorption or interaction within these biological systems.

In a study investigating the effects of sodium selenate (B1209512) in a rat model of temporal lobe epilepsy, untargeted metabolomics of brain tissue identified numerous compounds whose levels were altered. biorxiv.org Among the extensive list of metabolites, Inumakilactone A glycoside was detected, demonstrating its presence within a mammalian central nervous system context under specific experimental conditions. biorxiv.org

Another study profiled the effects of dietary supplementation with Moutan Cortex Radicis (MCR) in weaned piglets. nih.gov Using liquid chromatography-mass spectrometry (LC-MS) analysis to identify the chemical components of the MCR powder, Inumakilactone A glucoside was identified as one of the constituents. nih.gov This finding is significant as it shows the compound is part of a complex herbal mixture consumed by the animals, which could then be profiled for its metabolic fate and impact on gut microbiota and immunity. nih.gov

Table 2: Detection of Inumakilactone A Glycoside in Mammalian Systems

| Study Context | Animal Model | Sample Type | Methodology | Reference |

|---|---|---|---|---|

| Disease-modifying effects of sodium selenate in epilepsy | Rat model of temporal lobe epilepsy | Brain tissue | Untargeted Metabolomics | biorxiv.org |

| Effects of dietary Moutan Cortex Radicis | Weaned piglets | Herbal supplement powder | LC-MS Analysis | nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable for predicting and understanding the interactions between a small molecule and its potential protein targets, thereby guiding further experimental research.

Molecular Docking Simulations for Target Identification (e.g., B-Raf, EGFR)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. sciltp.com This method has been used to evaluate the potential of Inumakilactone A glycoside as an inhibitor of key proteins involved in cancer proliferation, such as B-Raf and the Epidermal Growth Factor Receptor (EGFR). sciltp.com

In a computational study evaluating phytochemicals from Pajanelia longifolia against non-small cell lung cancer (NSCLC) targets, Inumakilactone A glycoside was docked against the B-Raf V600E mutant and a triple mutant EGFR protein. sciltp.com The docking simulations calculate a score, such as the MolDock score, which estimates the binding affinity. sciltp.com While Inumakilactone A glycoside did not have the highest binding affinity among all tested compounds, these simulations provide a crucial first step in identifying it as a molecule with potential interactions with these validated cancer targets. sciltp.com

In Silico Prediction of Binding Affinities and Interactions

In silico studies go beyond simple docking to predict the binding free energies and visualize the specific molecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. nih.govdergipark.org.tr For Inumakilactone A glycoside, molecular docking simulations predicted its binding affinity for B-Raf and EGFR. sciltp.com The study reported a MolDock score of -108.62 and a Rerank Score of -77.49 for its interaction with the B-Raf V600E mutant protein. sciltp.com Such predictions are vital for ranking potential drug candidates and understanding their mechanism of action at a molecular level before undertaking more resource-intensive laboratory experiments. nih.gov These computational approaches allow for the high-throughput screening of natural product libraries against various protein targets. sciltp.com

Table 3: Predicted Binding Affinities of Inumakilactone A Glycoside from Molecular Docking

| Protein Target | Docking Score Type | Predicted Score | Reference |

|---|---|---|---|

| B-Raf V600E Mutant | MolDock Score | -108.62 | sciltp.com |

| Rerank Score | -77.49 | sciltp.com |

Preclinical Research Models and Methodologies

Preclinical research relies on a variety of models and methods to assess the biological activity of compounds like Inumakilactone A glycoside. These range from in vitro cell-based assays to in vivo animal models.

In vitro models are fundamental for initial screening. Cancer research frequently employs cell lines such as HT-29 (colon cancer), RAW 264.7 (macrophage-like), A549 (lung cancer), and HeLa (cervical cancer) to test the cytotoxic or anti-inflammatory effects of natural compounds. researchgate.netnih.gov Methodologies in these studies include MTT assays to measure cell viability and Griess reagent assays to quantify nitric oxide (NO) production as an indicator of inflammation. researchgate.net

In vivo models provide a more complex biological system to study a compound's effects. The use of doubled-haploid lines of barley serves as a plant-based in vivo model to study resistance to FHB. researchgate.netresearchgate.net In mammalian research, rat models, such as the post-kainic acid induced status epilepticus model for temporal lobe epilepsy, are used to investigate the neurological effects of compounds. biorxiv.org Similarly, weaned piglets have been used as a model to assess the impact of dietary supplements containing Inumakilactone A glycoside on intestinal health and immunity. nih.gov These models are crucial for bridging the gap between basic laboratory findings and potential therapeutic applications. up.ac.zanih.gov

In Vitro Cell-Based Assay Development and Optimization

The initial assessment of the biological activity of a compound like Inumakilactone A glycoside typically begins with in vitro cell-based assays. These assays are fundamental in determining a compound's potential cytotoxic or other cellular effects before proceeding to more complex and costly in vivo studies. The development and optimization of these assays are critical for generating reliable and reproducible data.

The process of developing a cell-based assay for a natural product such as Inumakilactone A glycoside involves several key steps to ensure accuracy and relevance. nih.gov The choice of cell lines is paramount and is often guided by the therapeutic area of interest. For anticancer research, a panel of human cancer cell lines is commonly used. For instance, in studies of the aglycone, Inumakilactone A, cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), MDA-MB-435 (melanoma), and OVCAR3 (ovarian cancer) have been utilized to evaluate its antiproliferative activity. nih.govnih.govohiolink.edu

Optimization of a cell-based assay is a multi-faceted process. Key parameters that require careful consideration include cell seeding density, compound concentration range, and the duration of the assay. numberanalytics.com Optimizing cell density ensures that cells are in a healthy, actively growing state, which is crucial for their responsiveness to a test compound. numberanalytics.com A range of compound concentrations is typically tested to generate a dose-response curve, from which key parameters like the half-maximal inhibitory concentration (IC50) can be determined. numberanalytics.com The assay duration must also be optimized based on the specific cell type and the compound being evaluated. numberanalytics.com

For Inumakilactone A glycoside, a significant consideration is the potential for reduced bioactivity due to the glycosidic moiety. It has been observed with related compounds, such as nagilactones, that glycosylation can lead to a complete loss of in vitro activity. d-nb.info For example, the glycoside derivative of nagilactone E is inactive, and nagilactone C glucoside exhibits significantly lower insecticidal activity compared to its aglycone. d-nb.infochemfaces.com This suggests that for Inumakilactone A glycoside to exert a biological effect, it may require metabolic activation, specifically the cleavage of the sugar group, to release the active aglycone, Inumakilactone A. Therefore, assay development might also include co-culture with enzyme systems that can perform this hydrolysis to mimic in vivo metabolism.

The following table outlines the key parameters considered in the development and optimization of in vitro cell-based assays for compounds like Inumakilactone A glycoside.

| Parameter | Considerations for Optimization | Rationale |

| Cell Line Selection | - Relevance to the disease model (e.g., cancer type)- Expression of target molecules- Growth characteristics and reproducibility | To ensure the biological relevance of the assay and obtain consistent results. |

| Cell Seeding Density | - Achieve 70-80% confluency at the time of compound addition- Avoid over-crowding or sparse cultures | To ensure cells are in an optimal growth phase for assessing the compound's effect. numberanalytics.com |

| Compound Concentration | - Test a wide range of concentrations- Perform serial dilutions to create a dose-response curve | To determine the potency of the compound (e.g., IC50 value). numberanalytics.com |

| Assay Duration | - Typically 24-72 hours- Dependent on cell doubling time and mechanism of action | To allow sufficient time for the compound to exert its effect. numberanalytics.com |

| Controls | - Vehicle control (e.g., DMSO)- Positive control (a known cytotoxic agent)- Negative control (untreated cells) | To validate the assay performance and ensure that observed effects are due to the compound. |

| Metabolic Activation | - Inclusion of liver microsomes (e.g., S9 fraction)- Co-culture with metabolically competent cells | To assess the activity of potential prodrugs that require metabolic conversion. |

Murine Preclinical Models for Activity Assessment (e.g., Hollow Fiber Assay)

Following in vitro evaluation, promising compounds are often advanced to in vivo preclinical models to assess their activity and efficacy in a more complex biological system. The murine hollow fiber assay is a widely used intermediate in vivo model in anticancer drug discovery, bridging the gap between cell-based assays and traditional xenograft studies. nih.govresearchgate.netacs.orgspringernature.com This assay is particularly valuable for the evaluation of natural products, where the amount of available compound may be limited. tandfonline.com

The hollow fiber assay involves encapsulating human cancer cells within semi-permeable polyvinylidene fluoride (B91410) (PVDF) hollow fibers. nih.govresearchgate.net These fibers have pores that are large enough to allow the inward diffusion of nutrients and potential therapeutic agents from the host's circulation, but small enough to retain the cancer cells. nih.govresearchgate.net The fibers containing the cancer cells are then implanted into mice, typically in the peritoneal cavity (intraperitoneal, i.p.) and/or under the skin (subcutaneous, s.c.). nih.govresearchgate.net The mice are then treated with the test compound. After a set period, the fibers are retrieved, and the viable cell mass is determined, often using a colorimetric method like the MTT assay. nih.govtandfonline.com

Research on Inumakilactone A, the aglycone of Inumakilactone A glycoside, has utilized the hollow fiber assay to assess its in vivo antiproliferative activity. nih.govnih.govohiolink.edu In these studies, human cancer cell lines such as HT-29, MDA-MB-435, and OVCAR3 were used. nih.govnih.gov Despite demonstrating cytotoxicity in vitro, Inumakilactone A did not show a significant effect on cell survival in the murine hollow fiber model. nih.govohiolink.edu This lack of in vivo activity could be attributed to various factors, including pharmacokinetics, metabolism, or the inability of the compound to reach a sufficient concentration at the target site.

The table below summarizes the findings from a representative study that evaluated Inumakilactone A in a murine hollow fiber assay.

| Cell Line | Implantation Site | Compound | Result | Reference |

| HT-29 (Colon) | Intraperitoneal | Inumakilactone A | No significant effect on cell survival | nih.gov |

| MDA-MB-435 (Melanoma) | Intraperitoneal | Inumakilactone A | No significant effect on cell survival | nih.gov |

| OVCAR3 (Ovarian) | Intraperitoneal | Inumakilactone A | No significant effect on cell survival | nih.gov |

Given the likely inactivity of Inumakilactone A glycoside itself without metabolic activation, it is plausible that it would also show a lack of activity in the hollow fiber assay. However, this model remains a crucial tool for the preclinical assessment of such compounds, as it provides valuable insights into their in vivo behavior.

Future Research Directions and Translational Perspectives

Unexplored Biological Activities and Mechanistic Hypotheses

While the aglycones of Inumakilactone A glycoside, such as Inumakilactone A and other nagilactones, have been studied for various biological activities, the full potential of the glycoside form remains largely unexplored. researchgate.netresearchgate.net The presence of a sugar moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, suggesting that Inumakilactone A glycoside may possess unique biological activities or a different mechanism of action compared to its aglycone.

Future research should focus on several key areas:

Novel Therapeutic Targets: Many terpenoid lactones are known to have cytotoxic, anti-inflammatory, and antimicrobial activities. mdpi.com However, the specific molecular targets for many of these compounds, including Inumakilactone A glycoside, are yet to be identified. mdpi.com Investigating its effect on less-explored cellular pathways could reveal novel therapeutic applications. For instance, while some nagilactones are known protein synthesis inhibitors, the precise mechanism and whether this extends to the glycoside form is an open question. mdpi.comnih.govnih.gov

Modulation of Drug Resistance: A significant challenge in cancer therapy is the development of drug resistance. Natural products can sometimes overcome these resistance mechanisms. Future studies could explore if Inumakilactone A glycoside is effective against drug-resistant cancer cell lines and elucidate the underlying mechanisms. nih.gov

Neuroprotective Effects: Some diterpenoids have shown neuroprotective properties. researchgate.net Given the structural complexity of Inumakilactone A glycoside, it is plausible that it could interact with neurological pathways, warranting investigation into its potential as a neuroprotective agent.

Plant Growth Regulation: The initial discovery of Inumakilactone A glycoside highlighted its role as a plant growth inhibitor. mdpi.com A deeper understanding of this activity could lead to the development of novel herbicides or plant growth regulators. researchgate.netmdpi.com

Hypothesized Mechanisms of Action: Based on the activities of related compounds, several mechanistic hypotheses can be proposed for Inumakilactone A glycoside:

Inhibition of Protein Synthesis: Nagilactone C, a structurally related compound, has been identified as a novel inhibitor of eukaryotic protein synthesis. nih.govnih.gov It is hypothesized that Inumakilactone A glycoside might share this mechanism, potentially through a unique interaction with the ribosome due to its glycosidic moiety.

Modulation of Inflammatory Pathways: Nagilactone B has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com Inumakilactone A glycoside may also modulate key inflammatory signaling pathways such as NF-κB and MAPK, which are often dysregulated in chronic inflammatory diseases and cancer. nih.gov

Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). Research on related nagilactones suggests that they can induce apoptosis and perturb the cell cycle. nih.gov It is critical to investigate whether Inumakilactone A glycoside can trigger apoptotic pathways in cancer cells and identify the specific Bcl-2 family proteins or caspases involved. nih.gov

Challenges in Elucidating Comprehensive Biosynthetic Pathways

The biosynthesis of complex diterpenoids like Inumakilactone A glycoside in plants is a multi-step process involving a cascade of enzymes. While the general pathways for diterpene biosynthesis are understood, elucidating the specific enzymes and regulatory mechanisms for a particular compound presents significant challenges. nih.govjmb.or.kr

Key challenges include:

Identification of Pathway-Specific Enzymes: The biosynthesis of the inumakilactone core likely involves cytochrome P450 monooxygenases (P450s) and diterpene synthases (di-TPSs). db-thueringen.de Identifying the specific P450s and di-TPSs responsible for the intricate oxidations and rearrangements from the vast gene families in the plant genome is a major hurdle.

Characterization of Glycosyltransferases (GTs): The final step in the biosynthesis of Inumakilactone A glycoside is the attachment of a sugar moiety, a reaction catalyzed by a glycosyltransferase. Identifying and characterizing the specific GT that recognizes the inumakilactone aglycone is challenging due to the large number and overlapping substrate specificities of GTs in plants.

Low Abundance of Intermediates: Biosynthetic intermediates are often present in very low concentrations in plant tissues, making their detection and characterization difficult. This hampers the step-by-step elucidation of the pathway.

Complex Regulatory Networks: The expression of biosynthetic genes is tightly regulated by developmental cues and environmental stimuli. Understanding this complex regulatory network, which involves transcription factors and signaling molecules, is crucial for a complete picture of biosynthesis. nih.gov

Strategies for Enabling Advanced Synthetic Research

The complex, sterically hindered tetracyclic structure of Inumakilactone A glycoside makes its total chemical synthesis a formidable challenge. evitachem.com However, advancements in synthetic methodology can open avenues for producing this and related compounds for further biological evaluation.

Future synthetic strategies could include:

Development of Novel Stereoselective Reactions: The synthesis of the inumakilactone core requires precise control over multiple stereocenters. Developing new catalytic and enantioselective reactions will be crucial for an efficient and scalable synthesis.

Late-Stage C-H Functionalization: Modern synthetic methods that allow for the direct functionalization of C-H bonds could simplify the synthesis of complex intermediates and allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Biocatalysis and Semi-synthesis: Utilizing enzymes or engineered microorganisms to perform specific, challenging transformations could be a powerful strategy. nih.govjmb.or.kr For example, a microorganism could be engineered to produce the aglycone, which could then be glycosylated chemically.

Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, could be more efficient than a linear synthesis for a molecule of this complexity.

Integration of Multi-omics Data for Systems-Level Understanding

A systems-level understanding of Inumakilactone A glycoside, from its biosynthesis to its biological effects, can be achieved through the integration of multiple "omics" datasets. nih.govmdpi.commdpi.com This approach provides a holistic view of the biological system and can help to generate new hypotheses. researchgate.netnih.gov

Genomics and Transcriptomics: Sequencing the genome and transcriptome of the source plant (Podocarpus macrophyllus) can help identify the genes encoding the biosynthetic enzymes, transcription factors, and transporters involved in the production and storage of Inumakilactone A glycoside. nih.govjmb.or.krresearchgate.net

Proteomics: Analyzing the proteome can identify the proteins that are differentially expressed in response to the compound or under conditions where the compound is produced. This can provide clues about its mechanism of action and the regulation of its biosynthesis.

Metabolomics: Untargeted metabolomics can provide a comprehensive profile of the metabolites present in the plant, including Inumakilactone A glycoside and its biosynthetic precursors and degradation products. sci-hub.se This can be used to monitor the flux through the biosynthetic pathway and to identify other related bioactive compounds.

By integrating these datasets, researchers can build comprehensive models of the biosynthetic pathway and its regulation, as well as the compound's mechanism of action at a systems level.

Development of Novel Research Tools and Methodologies

Advancing the study of Inumakilactone A glycoside will require the development of new research tools and methodologies.

Advanced Analytical Techniques: Developing more sensitive and selective analytical methods, such as advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, is crucial for the detection and structural elucidation of Inumakilactone A glycoside and its metabolites, especially when they are present in low concentrations. researchgate.netresearchgate.netaip.orgacs.orgscirp.org

Molecular Probes: The synthesis of fluorescently or radioactively labeled derivatives of Inumakilactone A glycoside would enable researchers to visualize its subcellular localization and track its metabolic fate. These probes would be invaluable for identifying its molecular targets and understanding its mechanism of action.

High-Throughput Screening Platforms: The development of robust high-throughput screening assays is needed to efficiently screen for new biological activities of Inumakilactone A glycoside and its synthetic analogues. nih.gov

Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict potential protein targets and to understand the molecular basis of the interaction between Inumakilactone A glycoside and its targets. sciltp.com

Q & A

Q. What experimental methods are recommended for elucidating the structure of Inumakilactone A glycoside?

Traditional structure elucidation involves hydrolysis to separate the aglycone and sugar moieties, followed by spectroscopic analysis (e.g., NMR, MS). Modern approaches integrate high-resolution mass spectrometry (HRMS) and 2D-NMR to resolve stereochemical complexities. Acid/enzymatic hydrolysis is used to identify glycosidic linkages, while X-ray crystallography may confirm spatial arrangements .

Q. How can researchers optimize the synthesis of Inumakilactone A glycoside in laboratory settings?

Reflux extraction with solvents like ethanol or methanol, combined with response surface methodology (RSM), can maximize yield. Variables such as solvent concentration, extraction time, and temperature are optimized using RSM's Box-Behnken or central composite designs. For example, phenylethanol glycoside extraction from Cistanche deserticola achieved optimal conditions via RSM with a 15:1 liquid-to-solid ratio and 70% ethanol .

Q. What techniques are used to analyze the binding interactions of Inumakilactone A glycoside with target proteins?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinities, with scoring functions like Dock Score quantifying interactions. Hydrogen bonding with residues (e.g., Lys 435, Asn 226) and hydrophobic interactions are visualized using PyMOL or Chimera. Inumakilactone A glycoside exhibited a Dock Score of -8.6, indicating strong binding to diabetes-related targets .

Advanced Research Questions

Q. How can deep neural networks enhance the catalytic efficiency of glycoside hydrolases acting on Inumakilactone A glycoside?

The MECE platform combines deep neural networks (e.g., DeepGH) with molecular evolution to design mutations in glycoside hydrolases. For chitosanase CHIS1754 and glucoamylase GA51, this method increased catalytic efficiency by 3–5 fold. Mutations are validated via kinetic assays (e.g., Michaelis-Menten parameters) and structural analysis (MD simulations) .

Q. What strategies resolve contradictions between in silico docking scores and in vitro bioactivity data for Inumakilactone A glycoside?

Discrepancies may arise from solvation effects or protein flexibility. Use ensemble docking (multiple receptor conformations) and molecular dynamics (MD) simulations (100+ ns) to account for dynamic binding. Compare in vitro IC50 values with docking scores, and apply statistical tools (e.g., Pearson correlation) to identify outliers .

Q. How do hydrolysis protocols for glycosidic bonds in Inumakilactone A glycoside affect downstream analysis?

Acidic hydrolysis (e.g., 2M HCl, 80°C) cleaves glycosidic bonds but may degrade labile aglycones. Enzymatic hydrolysis (e.g., β-glucosidase) offers specificity but requires pH/temperature optimization. Post-hydrolysis, derivatization (e.g., trimethylsilylation) enables GC-MS analysis of sugar residues .

Q. What computational workflows integrate in silico and in vitro data to predict Inumakilactone A glycoside’s pharmacokinetics?

Combine QSAR models (e.g., SwissADME) for bioavailability predictions, docking for target affinity, and MD simulations for stability. Validate with in vitro assays: Caco-2 cells for permeability, microsomal stability tests, and HPLC-MS for metabolite profiling .

Q. How do glycoside hydrolase families (e.g., GH135) influence the modification of Inumakilactone A glycoside in microbial systems?

GH135 hydrolases (e.g., Sph3 in Aspergillus fumigatus) cleave specific glycosidic linkages. Heterologous expression in E. coli followed by enzymatic assays (e.g., TLC/HPLC monitoring of hydrolysis products) identifies activity. Site-directed mutagenesis of catalytic residues (Glu/Asp) confirms mechanistic roles .

Q. What experimental designs validate the structure-activity relationship (SAR) of Inumakilactone A glycoside derivatives?

Synthesize analogs with modified sugar moieties or aglycone groups. Test bioactivity (e.g., IC50 in enzyme inhibition assays) and correlate with computational descriptors (e.g., LogP, polar surface area). Use PCA or clustering to identify critical structural features .

Methodological Guidance

Q. How should researchers document experimental protocols for replicating studies on Inumakilactone A glycoside?

Follow the Beilstein Journal guidelines: Detail synthesis, purification (e.g., HPLC conditions), and characterization (NMR shifts, HRMS m/z) in the main text. Provide raw data (e.g., docking parameters, kinetic constants) in supplementary materials. Cite established protocols for hydrolysis or derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.